molecular formula C24H30N2O2 B4117559 N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide

Cat. No. B4117559
M. Wt: 378.5 g/mol
InChI Key: MPWZHYPLPJVIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide, also known as BMS-986168, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has been shown to be effective in pre-clinical studies for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's.

Mechanism of Action

The mechanism of action of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide is not fully understood. However, it has been suggested that the compound acts as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype 1 (M1). This receptor is involved in the regulation of cognitive function and is known to be impaired in Alzheimer's disease. By enhancing the activity of the M1 receptor, N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide may improve cognitive function in patients with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide have been studied in vitro and in vivo. In vitro studies have shown that the compound enhances the activity of the M1 receptor and increases the release of acetylcholine in the brain. In vivo studies have shown that N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide improves cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have a neuroprotective effect in animal models of Parkinson's and Huntington's diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide in lab experiments is its specificity for the M1 receptor. This allows researchers to study the effects of enhancing the activity of this receptor on cognitive function and neurological diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide. One direction is to further investigate its mechanism of action and how it affects cognitive function in neurological diseases. Another direction is to study its potential therapeutic applications in other neurological disorders, such as schizophrenia and depression. Additionally, future studies could investigate the pharmacokinetics and toxicity of the compound in vivo, which would be important for its development as a therapeutic agent.

Scientific Research Applications

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}pentanamide has been extensively studied for its potential therapeutic applications in neurological diseases. It has been shown to be effective in pre-clinical studies for the treatment of Alzheimer's, Parkinson's, and Huntington's diseases. The compound has been shown to target specific receptors in the brain, which are involved in the regulation of neurotransmitters such as dopamine and acetylcholine.

properties

IUPAC Name

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-2-3-9-23(27)25-22-12-10-21(11-13-22)24(28)26-16-14-20(15-17-26)18-19-7-5-4-6-8-19/h4-8,10-13,20H,2-3,9,14-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWZHYPLPJVIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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